5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine
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Overview
Description
5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidine and (1R,2R)-2-fluorocyclohexylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution could result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine: A precursor in the synthesis of the compound.
2-Fluorocyclohexylamine: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C10H13ClFN3 |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
5-chloro-N-[(1R,2R)-2-fluorocyclohexyl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H13ClFN3/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h5-6,8-9H,1-4H2,(H,13,14,15)/t8-,9-/m1/s1 |
InChI Key |
MPMDOMSXPXLTSE-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2=NC=C(C=N2)Cl)F |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=C(C=N2)Cl)F |
Origin of Product |
United States |
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